2,6-Difluorobenzylzinc bromide
Overview
Description
2,6-Difluorobenzylzinc bromide is an organozinc compound with the molecular formula C7H5BrF2Zn. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
Scientific Research Applications
2,6-Difluorobenzylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a key reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is employed in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Material Science: It is used in the preparation of advanced materials with specific properties.
Safety and Hazards
“2,6-Difluorobenzylzinc bromide” is classified as a flammable liquid (Category 2), an eye irritant (Category 2A), and a carcinogen (Category 2). It may cause respiratory irritation and drowsiness or dizziness . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this substance .
Future Directions
“2,6-Difluorobenzylzinc bromide” is a specialized reagent used in the synthesis of biologically active compounds. It’s pivotal in the production of pharmaceutical drugs designed against various diseases, mainly encompassing fluoro-containing organics . This suggests that it may continue to play a significant role in the development of new pharmaceuticals in the future.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,6-Difluorobenzylzinc bromide involves the reaction of 2,6-difluorobenzyl bromide with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
2,6-Difluorobenzyl bromide+Zn→2,6-Difluorobenzylzinc bromide
The reaction conditions often include the use of a catalyst to facilitate the formation of the organozinc compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled environments helps in scaling up the production while maintaining the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluorobenzylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound .
Mechanism of Action
The mechanism of action of 2,6-Difluorobenzylzinc bromide involves the transfer of the benzyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluorobenzylzinc bromide
- 2,4-Difluorobenzylzinc bromide
- 3,5-Difluorobenzylzinc bromide
Uniqueness
2,6-Difluorobenzylzinc bromide is unique due to the specific positioning of the fluorine atoms on the benzyl ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it may offer distinct advantages in certain synthetic applications due to its electronic and steric properties .
Properties
IUPAC Name |
bromozinc(1+);1,3-difluoro-2-methanidylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2.BrH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXVBPCJIZAPER-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=CC=C1F)F.[Zn+]Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2Zn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381050 | |
Record name | Bromozinc(1+) (2,6-difluorophenyl)methanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307496-33-9 | |
Record name | Bromozinc(1+) (2,6-difluorophenyl)methanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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